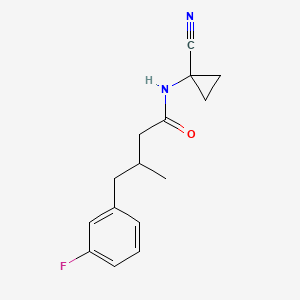

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide" is a chemical entity that appears to be related to various research areas, including organic synthesis, crystallography, and chemical sensing. Although the provided papers do not directly discuss this compound, they offer insights into similar structures and functionalities that can be extrapolated to understand the compound .

Synthesis Analysis

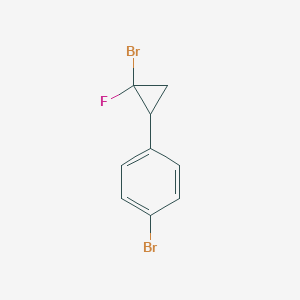

The synthesis of related compounds typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These reactions are often facilitated by the use of reagents such as triethylamine and propylphosphonic anhydride in suitable solvents like ethyl acetate, as demonstrated in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . The synthesis of complex amides can also involve multiple steps, including bromination and condensation reactions, as shown in the preparation of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide .

Molecular Structure Analysis

X-ray single crystallography is a common technique used to reveal the solid-state properties of compounds, providing detailed information about molecular structure . This technique, along with NMR analyses, can help in understanding the three-dimensional arrangement of atoms within a molecule, which is crucial for predicting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be influenced by the presence of functional groups such as cyano, fluoro, and amide groups. For instance, the presence of a cyano group can enable colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . Additionally, the reactivity of cyclopropenyl anions and their rearrangements in the gas phase can provide insights into the stability and reactivity of the cyclopropyl group in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives can be characterized using various analytical techniques, including IR, NMR, LC-MS, and CHN analysis . These techniques provide valuable information about the molecular weight, functional groups, and elemental composition of the compound. The presence of fluorine atoms can significantly affect the physical properties, such as boiling and melting points, as well as the chemical reactivity, due to the high electronegativity of fluorine.

Wissenschaftliche Forschungsanwendungen

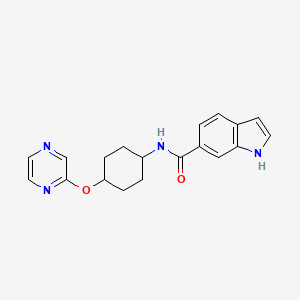

Cyclopropanecarboxamides in Chemical Synthesis

Cyclopropanecarboxamides, structurally related to N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide, are of significant interest in organic chemistry due to their unique reactivity and potential in synthesis. For instance, Mekhael et al. (2011) demonstrated a base-catalyzed cyclization approach to synthesize 1-methylcyclopropanecarboxamide, showcasing the versatility of cyclopropanecarboxamides in chemical synthesis. The study presents a novel pathway for generating cyclopropanecarboxamides, which could be applied in the synthesis of complex organic molecules (Mekhael, Linden, & Heimgartner, 2011).

Fluorescent Probes for Biological Applications

The development of fluorescent probes utilizing specific chemical functionalities can be relevant to studying biological systems. Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting N2H4, utilizing a dicyanoisophorone fluorescent group and a 4-bromobutyryl moiety as the recognition site. Such probes, featuring functionalities similar to those in N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide, are crucial for quantitative determinations in environmental and biological contexts (Zhu et al., 2019).

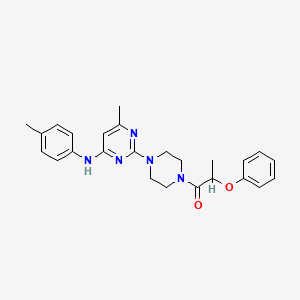

Molecular Design for Enhanced Activity

The strategic incorporation of cyclopropane and fluorophenyl groups into molecular frameworks can lead to compounds with enhanced biological activities. For example, Kazuta, Matsuda, & Shuto (2002) explored the synthesis of conformationally restricted analogues of histamine, demonstrating how the cyclopropane ring can be used to restrict conformation and potentially improve biological activity. This research underscores the utility of specific chemical moieties in designing molecules with desired biological properties (Kazuta, Matsuda, & Shuto, 2002).

Novel Synthetic Pathways

Explorations into novel synthetic routes for creating complex chemical structures are essential for advancing chemical synthesis. Patil et al. (2006) observed a unique 1,4-N→O migration of a disubstituted phenyl ring during the N-methylation of a bicalutamide derivative, illustrating the potential for discovering unexpected reactions and pathways in organic synthesis. Such findings can inspire new synthetic methodologies for compounds containing cyclopropane and phenyl moieties (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).

Eigenschaften

IUPAC Name |

N-(1-cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c1-11(7-12-3-2-4-13(16)9-12)8-14(19)18-15(10-17)5-6-15/h2-4,9,11H,5-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPAMSAAFYVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)CC(=O)NC2(CC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550432.png)

![methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2550441.png)

![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)

![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)

![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)

![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)

![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)